N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the benzothiazole ring and an acetamide group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4,6-dichloro-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetic acid or ethanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation, crystallization, and filtration to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted benzothiazole derivatives with various functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Amines and other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. Additionally, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives such as:
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
- 2-chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide
These compounds share similar structural features but differ in the position and type of substituents on the benzothiazole ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS/c1-4(14)12-9-13-8-6(11)2-5(10)3-7(8)15-9/h2-3H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDQQJACXAADHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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